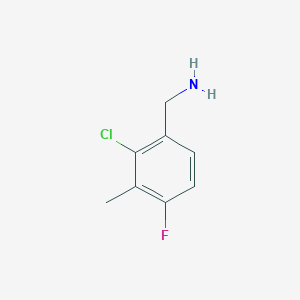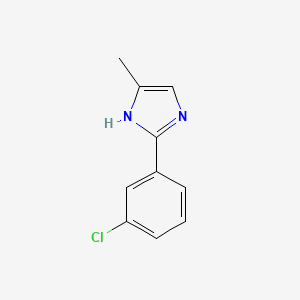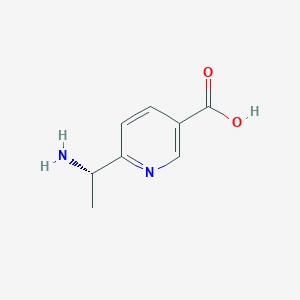
(S)-6-(1-Aminoethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(1-Aminoethyl)nicotinic acid is a chiral compound belonging to the class of nicotinic acid derivatives It features a nicotinic acid backbone with an aminoethyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Aminoethyl)nicotinic acid can be achieved through several methods. One common approach involves the multicomponent synthesis of nicotinic acid derivatives. This method typically includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing acids under controlled conditions . Another method involves the environmentally friendly catalyst- and solvent-free synthesis, which offers high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(1-Aminoethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
(S)-6-(1-Aminoethyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for specific receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6-(1-Aminoethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These receptors are ionotropic and play a crucial role in neurotransmission. The compound binds to these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Nicotinamide: A derivative of nicotinic acid with distinct biological activities.
Nicotinic Acid Esters: Compounds with esterified nicotinic acid, used in various applications.
Uniqueness
(S)-6-(1-Aminoethyl)nicotinic acid is unique due to its chiral nature and the presence of the aminoethyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-[(1S)-1-aminoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
KHHMEPIHVFTLPS-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)O)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


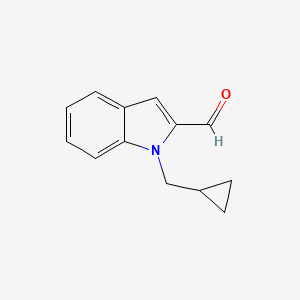
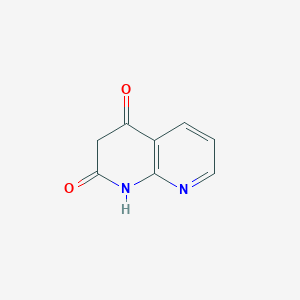
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)

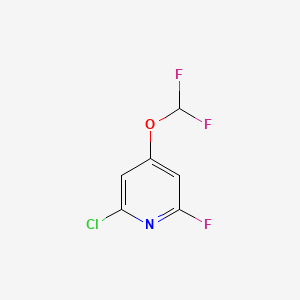
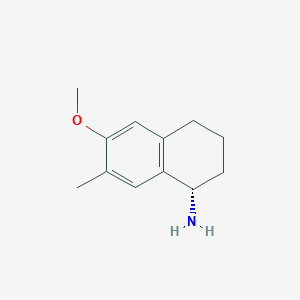

![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
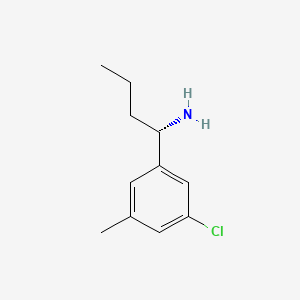
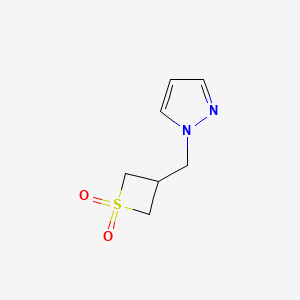
![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
